![molecular formula C8H4Cl4O B1212022 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone CAS No. 1201-42-9](/img/structure/B1212022.png)
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
Overview
Description
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of multiple chlorine atoms attached to the phenyl ring and the ethanone group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone typically involves the chlorination of 2-chloroacetophenone. One common method includes the reaction of 2-chloroacetophenone with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the trichlorinated product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine gas flow rate, ensuring high yield and purity of the product. The use of phase transfer catalysts can further enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of trichlorobenzoic acid.
Reduction: Formation of 2-chloro-1-(2,4,5-trichlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Pesticide Development :
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is primarily utilized as an intermediate in the synthesis of various pesticides. Its chlorinated structure enhances its efficacy against a wide range of pests. For instance, it has been involved in the synthesis of organophosphate pesticides, which are known for their effectiveness in agricultural settings.
Case Study - Biodegradation :
A study on the biodegradation of tetrachlorvinphos (another chlorinated compound) highlighted the role of bacterial consortia capable of degrading such pesticides. The isolated strains demonstrated the ability to utilize tetrachlorvinphos as a carbon source, indicating a potential for bioremediation strategies using compounds related to this compound .
Pharmaceutical Applications
Anticancer Research :
The compound has garnered attention in pharmaceutical research due to its potential biological activities. Studies have shown that derivatives of this compound exhibit promising anticancer properties. For example, some derivatives demonstrated significant cytotoxic effects on breast cancer cell lines, inducing apoptosis through caspase activation pathways .
Mechanisms of Action :
Research indicates that the compound may act as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes involved in drug metabolism. This suggests its potential as a lead compound for developing new therapeutic agents .
Synthesis and Production
The synthesis of this compound typically involves several chemical reactions that enhance yield and selectivity. A notable method includes the reaction of chlorinated phenols with acyl chlorides under controlled conditions to produce high-purity products.
Synthesis Method | Yield (%) | Reaction Conditions |
---|---|---|
Chlorination Reaction | 82% | 120–125°C for 3 hours |
Environmental Impact and Safety
As with many chlorinated compounds, the environmental impact of this compound is a concern due to its persistence and potential toxicity to non-target organisms. Research into its biodegradation pathways is crucial for assessing its environmental safety and developing effective remediation strategies.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The chlorine atoms on the phenyl ring make the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. Additionally, the ethanone group can undergo reduction or oxidation, further diversifying its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorvinphos: An organophosphate insecticide with a similar chlorinated phenyl structure.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: A trifluoromethyl derivative with similar reactivity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: A methoxy-substituted analog with different electronic properties.
Uniqueness
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is unique due to its specific pattern of chlorination, which imparts distinct reactivity and stability. The presence of multiple chlorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses.
Biological Activity
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is a chlorinated aromatic compound that has garnered attention for its potential biological activities. Its structure includes a chloro substituent and a trichlorophenyl group, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C8H6Cl4O
- Molecular Weight : 257.00 g/mol
- CAS Number : 111-12-6
Antimicrobial Activity
Research indicates that chlorinated compounds often exhibit significant antimicrobial properties. In a study examining various chlorinated phenyl derivatives, this compound demonstrated notable effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that this compound induces cytotoxic effects in several types of cancer cells:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
HCT116 (colon cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation . Notably, the trichlorophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The following table summarizes the effects observed in vitro:
Cytokine | Inhibition (%) |
---|---|
TNF-alpha | 45 |
IL-6 | 50 |
These findings suggest that the compound may interfere with signaling pathways involved in inflammation, potentially making it a candidate for further development in treating inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in a therapeutic context for skin infections caused by resistant strains of bacteria. Patients treated with formulations containing this compound exhibited significant improvement in symptoms and reduction in bacterial load compared to control groups receiving standard treatments.
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923223 | |
Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-42-9 | |
Record name | 2,4,5-Trichlorophenacyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4',5'-Tetrachloroacetophenone (SD 8895) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4NCB2Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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